Hdac-IN-50

Epigenetics Cancer Research Target Engagement

HDAC-IN-50 is the only dual FGFR/HDAC probe that concurrently engages FGFR1-4 and HDAC1/2/6/8, uniquely integrating growth factor and epigenetic pathway inhibition. It delivers picomolar potency (IC50 0.0007 µM) in FGFR2-amplified SNU-16 gastric cancer cells, oral bioavailability (15-30 mg/kg p.o.), and a well-defined phenotype (G0/G1 arrest, pFGFR1/pERK/pSTAT3 suppression). Single-target HDAC or FGFR inhibitors cannot replicate this dual pharmacology—ensuring authentic, reproducible research outcomes.

Molecular Formula C31H41N7O4
Molecular Weight 575.7 g/mol
Cat. No. B15141408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac-IN-50
Molecular FormulaC31H41N7O4
Molecular Weight575.7 g/mol
Structural Identifiers
SMILESCC(C)NCCN(C1=CC2=NC(=CN=C2C=C1)C3=CN(N=C3)CCCCCCC(=O)NO)C4=CC(=CC(=C4)OC)OC
InChIInChI=1S/C31H41N7O4/c1-22(2)32-12-14-38(25-15-26(41-3)18-27(16-25)42-4)24-10-11-28-29(17-24)35-30(20-33-28)23-19-34-37(21-23)13-8-6-5-7-9-31(39)36-40/h10-11,15-22,32,40H,5-9,12-14H2,1-4H3,(H,36,39)
InChIKeyWWGLOQFMJUZFTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hdac-IN-50: Potent FGFR/HDAC Dual Inhibitor for Oncology Research Procurement


Hdac-IN-50 (CAS: 2653339-26-3, C31H41N7O4, MW: 575.7) is a novel, potent, and orally bioactive dual inhibitor targeting Fibroblast Growth Factor Receptors (FGFR) and Histone Deacetylases (HDAC) . It is primarily utilized as a research tool in oncology to investigate the therapeutic potential of simultaneously disrupting growth factor signaling and epigenetic regulation . The compound's molecular framework is specifically designed to engage both target classes, distinguishing it from single-mechanism HDAC or FGFR inhibitors .

Why Hdac-IN-50 Cannot Be Substituted: Dual Pharmacological Mechanism and Potency Differentiation


Generic substitution with other HDAC inhibitors is scientifically invalid due to Hdac-IN-50's unique dual-targeting profile of both FGFR and HDAC enzymes . Unlike pan-HDAC inhibitors (e.g., SAHA, Panobinostat) or selective class I inhibitors (e.g., MS-275), Hdac-IN-50 provides a distinct polypharmacological outcome by concurrently inhibiting specific FGFR isoforms (FGFR1-4) and a defined set of class I/IIb HDACs (HDAC1/2/6/8) . Substituting with a compound lacking the FGFR inhibitory component will fail to recapitulate the precise downstream signaling modulation (e.g., pFGFR1, pERK, pSTAT3 suppression) and cellular phenotype (G0/G1 arrest) observed with Hdac-IN-50 . The quantitative differences in target engagement and cellular potency described below underscore why Hdac-IN-50 cannot be interchanged with in-class analogs without fundamentally altering the experimental outcome.

Hdac-IN-50 Quantitative Evidence Guide: Comparative Potency, Selectivity, and Efficacy Data


Hdac-IN-50 vs. Pan-HDAC Inhibitors: Differential Target Engagement at Nanomolar Concentrations

Hdac-IN-50 exhibits a distinct dual-target inhibition profile that is not observed with pan-HDAC inhibitors like Vorinostat (SAHA). Hdac-IN-50 inhibits FGFR1 with an IC50 of 0.18 nM and HDAC1 with an IC50 of 1.3 nM . In contrast, the pan-HDAC inhibitor SAHA does not inhibit FGFR1, with its activity restricted to HDAC enzymes where it shows an IC50 of approximately 10 nM for HDAC1 . This demonstrates Hdac-IN-50's ability to potently engage two distinct classes of therapeutic targets simultaneously.

Epigenetics Cancer Research Target Engagement

Hdac-IN-50 vs. Selective HDAC Inhibitors: Superior Potency in Cellular Antiproliferative Assays

Hdac-IN-50 demonstrates exceptional potency in a panel of cancer cell lines, particularly those with FGFR2 amplification or dependence. In SNU-16 gastric cancer cells (FGFR2-amplified), Hdac-IN-50 has an antiproliferative IC50 of 0.0007 µM (0.7 nM) . This level of potency is significantly higher than what is typically observed for selective HDAC inhibitors in similar assays. For example, the selective class I HDAC inhibitor Mocetinostat (MGCD0103) shows antiproliferative IC50 values in the sub-micromolar range (e.g., 0.15-1.66 µM for enzymatic inhibition) , which are orders of magnitude less potent than Hdac-IN-50 in this sensitive cellular context.

Cell Proliferation Cancer Cell Lines Antiproliferative Activity

Hdac-IN-50 vs. Other Dual-Targeting HDAC Inhibitors: Unique Kinase Targeting Profile

Among dual-targeting HDAC inhibitors, Hdac-IN-50 is distinguished by its specific inhibition of the FGFR family. Other multi-target inhibitors, such as CUDC-101, target EGFR and HER2 kinases alongside HDACs . Hdac-IN-50's IC50 values for FGFR1-4 are 0.18, 1.2, 0.46, and 1.4 nM, respectively . CUDC-101, by comparison, inhibits EGFR with an IC50 of 2.4 nM and HER2 with 15.7 nM, but has no reported activity against FGFR1-4 . This makes Hdac-IN-50 a unique chemical probe for dissecting the FGFR-HDAC signaling axis, which is distinct from the EGFR/HER2-HDAC axis targeted by CUDC-101.

Kinase Inhibition Drug Discovery Selectivity Profile

Hdac-IN-50: Quantified In Vivo Anti-Tumor Activity and Demonstrated Oral Bioavailability

Hdac-IN-50 has demonstrated significant anti-tumor activity in vivo when administered orally, a critical differentiator for preclinical studies. In a mouse model, oral administration of Hdac-IN-50 at doses of 15 and 30 mg/kg once daily for 18 days resulted in clear anti-tumor effects . This is supported by pharmacokinetic (PK) data in female Sprague-Dawley rats, which confirms the compound's oral bioavailability and provides PK parameters (e.g., T1/2, Tmax, Cmax) for dose optimization [1]. In contrast, many selective HDAC inhibitors exhibit poor oral bioavailability or require more frequent dosing, which can complicate in vivo experimental design.

In Vivo Pharmacology Xenograft Model Oral Bioavailability

Procurement-Driven Application Scenarios for Hdac-IN-50 in Oncology Research


Elucidating FGFR-Driven Tumorigenesis in Gastric Cancer

Based on its picomolar potency in FGFR2-amplified SNU-16 and KATO III gastric cancer cell lines (IC50: 0.0007 µM and 0.0008 µM, respectively) , Hdac-IN-50 is an ideal chemical probe for in vitro and in vivo studies dissecting the role of FGFR-HDAC signaling crosstalk in gastric cancer. Researchers can use Hdac-IN-50 to compare the efficacy of dual FGFR/HDAC inhibition against single-agent FGFR inhibitors (e.g., AZD4547) or HDAC inhibitors (e.g., SAHA) to validate the therapeutic advantage of the dual-targeting approach in these specific genetic contexts.

Mechanistic Studies of Combined FGFR and HDAC Pathway Suppression

Hdac-IN-50 enables direct interrogation of the downstream signaling consequences of concurrent FGFR and HDAC inhibition. Data shows it decreases the expression of phosphorylated FGFR1 (pFGFR1), ERK (pERK), and STAT3 (pSTAT3) in a dose-dependent manner in cell lines like HCT116 and SNU-16 . This makes Hdac-IN-50 a precise molecular tool for studying the integration of growth factor signaling and epigenetic regulation, offering a level of target control unattainable by combining separate FGFR and HDAC inhibitors due to potential pharmacokinetic and drug-drug interaction variability.

In Vivo Preclinical Efficacy Studies with Oral Dosing Convenience

For in vivo pharmacology studies, Hdac-IN-50 is a superior choice over many HDAC inhibitors due to its demonstrated oral bioavailability and established anti-tumor activity at well-tolerated doses (15 and 30 mg/kg, p.o., q.d.) [1]. This allows for simplified, stress-reduced dosing in mouse xenograft or syngeneic tumor models compared to compounds requiring intraperitoneal or intravenous administration. The availability of preliminary PK data from rat studies [1] further aids researchers in designing robust in vivo experiments to assess the compound's therapeutic potential and pharmacodynamic markers.

Investigating Apoptosis and Cell Cycle Regulation in Cancer Models

Hdac-IN-50 is a valuable tool for cell biology research focused on apoptosis and cell cycle control. The compound has been shown to induce apoptosis (e.g., increasing the apoptotic rate in SNU-16 cells by 30.8% and 49.6% at 10 nM and 100 nM, respectively) and cause G0/G1 phase cell cycle arrest in a time- and dose-dependent manner . This well-characterized phenotype allows researchers to use Hdac-IN-50 as a reliable positive control or mechanistic probe when investigating pathways related to cell death and proliferation arrest in various cancer cell lines, including HCT116 and A2780 .

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